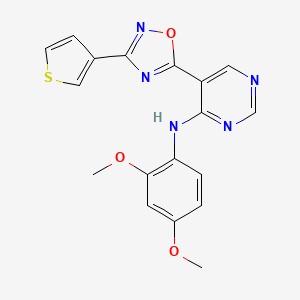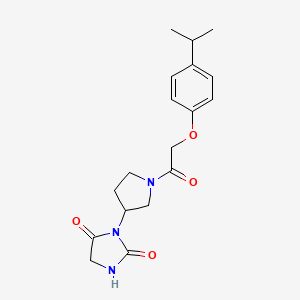
3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains an imidazolidine-2,4-dione group, which is a type of imidazolidine, a class of diazaheterocycles that are part of the azolidine family .
Molecular Structure Analysis
The structure of this compound would be characterized by the pyrrolidine ring and the imidazolidine-2,4-dione group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The pyrrolidine ring could undergo reactions at the nitrogen or the adjacent carbons . The imidazolidine-2,4-dione group could also participate in reactions, particularly at the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar imidazolidine-2,4-dione group and the nonpolar isopropyl group could impact its solubility, while the nitrogen in the pyrrolidine ring could participate in hydrogen bonding .Aplicaciones Científicas De Investigación
- IPPA has been investigated for its potential anticonvulsant effects. Researchers have explored its binding affinity to ion channels, shedding light on its mechanism of action .
- Compounds containing the imidazolidine-2,4-dione moiety have shown strong absorption and high fluorescence quantum yields. Their enhanced water solubility and emission properties make them promising candidates for biological imaging applications.
- Medicinal chemists often use pyrrolidine-based scaffolds due to their versatility. IPPA’s sp3-hybridization allows efficient exploration of pharmacophore space. Its stereogenic carbons lead to different binding modes with enantioselective proteins, influencing drug profiles .
- While not directly studied for antitubercular activity, IPPA’s structural features may inspire novel derivatives. Researchers have explored related compounds (e.g., pyrrolidine-2,5-diones) against Mycobacterium tuberculosis .
Anticonvulsant Activity
Biological Imaging Probes
Drug Development
Antitubercular Research
Propiedades
IUPAC Name |
3-[1-[2-(4-propan-2-ylphenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12(2)13-3-5-15(6-4-13)25-11-17(23)20-8-7-14(10-20)21-16(22)9-19-18(21)24/h3-6,12,14H,7-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECRNSHWNVOCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2627936.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2627938.png)


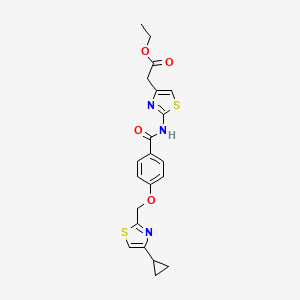


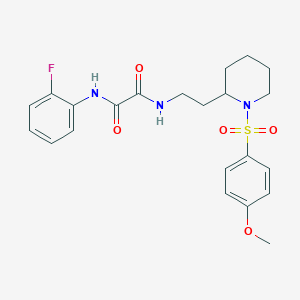
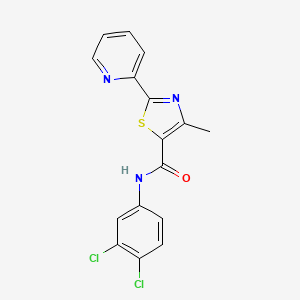


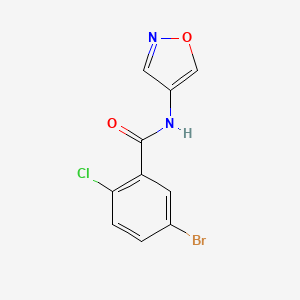
![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2627956.png)
